Cas no 33405-80-0 (4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-)

33405-80-0 structure
Nome del prodotto:4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-
4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-1H-pteridin-4-one
- 6-Lactoyl tetrahydropterin
- Lactoyl-PH4
- 2-amino-6-(2-hydroxypropanoyl)-3,4,5,6,7,8-hexahydropteridin-4-one
- ZINC00901992
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydropteridin-4(3H)-one
- CHEBI:17248
- Dihydrobiopterin (H2B)
- 6-1'-Oxo-2'-hydroxypropyl tetrahydropterin
- NS00120778
- C04244
- 2-amino-6-lactoyl-5,6,7,8-tetrahydropteridin-4(3H)-one
- 2-Hydroxy-1-(4-hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propan-1-one
- Lactoyl-H4-pterin
- 6-Lactoyl-5,6,7,8-tetrahydropterin
- 33405-80-0
- 4(1H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-, (S)-
- 2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one
- Q27102282
- BDBM31792
- 6-Lactoyltetrahydropterin
- SCHEMBL1858785
- DTXSID10955032
-
- Inchi: InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,12,15H,2H2,1H3,(H4,10,11,13,14,17)
- Chiave InChI: HKCYZTKHPLJZDR-UHFFFAOYSA-N
- Sorrisi: NC1NC(=O)C2=C(NCC(C(=O)C(O)C)N2)N=1
Proprietà calcolate
- Massa esatta: 239.10199
- Massa monoisotopica: 239.101839
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 2
- Complessità: 442
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -1.6
- Superficie polare topologica: 129
Proprietà sperimentali
- Densità: 1.88
- Punto di ebollizione: 478.3°Cat760mmHg
- Punto di infiammabilità: 243.1°C
- Indice di rifrazione: 1.821
- PSA: 128.84
4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)- Letteratura correlata
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
33405-80-0 (4(3H)-Pteridinone,2-amino-5,6,7,8-tetrahydro-6-(2-hydroxy-1-oxopropyl)-) Prodotti correlati
- 1396852-99-5(N-2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl-5-chloro-2-methoxybenzamide)
- 886366-42-3(Ethyl 4-(4-methoxyphenyl)thiazole-2-carboxylate)
- 866346-97-6((2Z)-2-(benzenesulfonamidoimino)-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide)
- 1315374-45-8(4-((5-Fluoro-8-methylquinolin-4-yl)amino)benzoic acid)
- 32885-82-8((+)-(R)-de-O-methyllasiodiplodin)
- 444892-51-7(2-(N-Boc-piperazino)-2-(4-chlorophenyl)ethylamine)
- 620547-33-3((2Z)-6-(2-methylprop-2-en-1-yl)oxy-2-(4-nitrophenyl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 1528304-69-9(2-methyl-4,5,6,7-tetrahydro-2H-indazol-6-one)
- 1171920-06-1(tert-Butyl (5-pivalamidopyridin-3-yl)-methylcarbamate)
- 1267793-69-0(3-(2,5-Dimethoxyphenyl)-6-hydrazinylpyridazine)
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
